![molecular formula C24H22N8O2 B12276573 N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound with the molecular formula C24H22N8O2 and a molecular weight of 454.4839 g/mol . This compound is characterized by the presence of azidoethyl groups attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core.
Preparation Methods
The synthesis of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-(2-azidoethyl)aniline with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling or tracking purposes.
Mechanism of Action
The mechanism of action of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide can be compared with other similar compounds, such as:
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound also contains a benzene-1,4-dicarboxamide core but has pyridinyl groups instead of azidoethyl groups.
N,N,N’,N’-tetraphenyl-1,4-phenylenediamine: This compound has a similar core structure but features phenyl groups instead of azidoethyl groups. The uniqueness of this compound lies in its azidoethyl groups, which provide distinct reactivity and applications compared to the other compounds.
Properties
Molecular Formula |
C24H22N8O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22N8O2/c25-31-27-15-13-17-1-9-21(10-2-17)29-23(33)19-5-7-20(8-6-19)24(34)30-22-11-3-18(4-12-22)14-16-28-32-26/h1-12H,13-16H2,(H,29,33)(H,30,34) |
InChI Key |
RKLJQMXQRPKXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
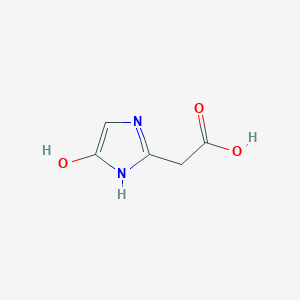
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)
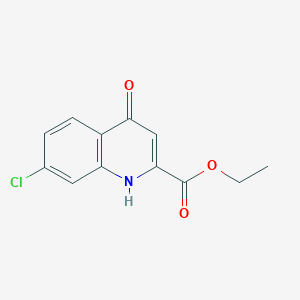
![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12276518.png)
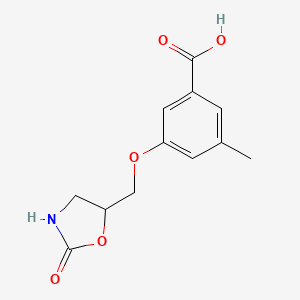
![4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276535.png)
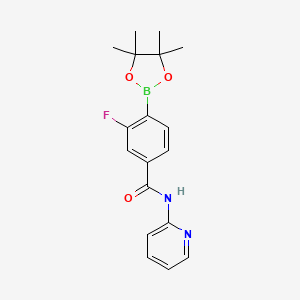


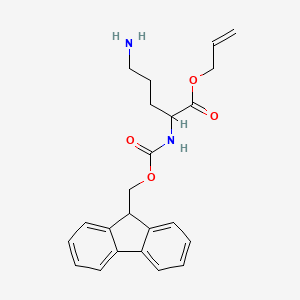
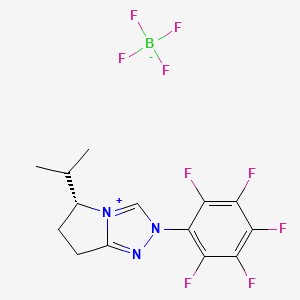
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)
